molecular formula C15H17NO5S B2860216 methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate CAS No. 1396844-15-7

methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate

Cat. No.: B2860216
CAS No.: 1396844-15-7
M. Wt: 323.36
InChI Key: POFKMPMQGQBJPR-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C15H17NO5S and its molecular weight is 323.36. The purity is usually 95%.
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Scientific Research Applications

Metal-Free Synthesis of Polysubstituted Pyrroles

An efficient and metal-free method has been developed for the synthesis of polysubstituted pyrrole derivatives. This synthesis involves intermolecular cycloaddition of various substituted compounds, including 1-(furan-2-yl)-2-((4-methoxyphenyl)amino)ethan-1-one, using sodium dodecyl sulphate (SDS) and Triton X-100 surfactants with water as the solvent. The method operates at room temperature under microwave conditions, offering a green chemistry approach due to its use of water as the solvent and the absence of metal catalysts, leading to good to excellent yields (Kumar, Rāmānand, & Tadigoppula, 2017).

Diels–Alder and Dehydration Reactions for Benzoic Acid Synthesis

The research outlines a two-step reaction protocol starting from furan—derived from hemicellulose—and methyl acrylate, involving Diels–Alder and subsequent dehydration reactions. This method minimizes side reactions and is catalyzed by Lewis acidic zeolite catalysts, leading to high turnover frequencies and a high yield of benzoic acid, a key precursor in the synthesis of various pharmaceuticals and polymers (Mahmoud et al., 2015).

Synthesis and Reactivity in Furan Diels-Alder Reactions

This study explores the Diels-Alder reaction of difluorinated alkenoate with furan, revealing a highly polar transition state that is stabilized by a tin(IV) catalyst and polar solvents. The research investigates the reactivity and mechanism of this reaction, providing insights into the synthesis of cyclic carbonate and the influence of fluorination on reaction outcomes. The findings contribute to the understanding of furan chemistry and its applications in organic synthesis (Griffith et al., 2006).

Renewable PET Synthesis via Biomass-Derived Furans

The study discusses the catalytic synthesis of biobased terephthalic acid precursors through Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans. It identifies main side products and proposes an overall reaction pathway, offering a sustainable route to produce polyethylene terephthalate (PET), a widely used plastic, from biomass sources (Pacheco et al., 2015).

Properties

IUPAC Name

methyl 4-[1-(furan-2-yl)propan-2-ylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-11(10-13-4-3-9-21-13)16-22(18,19)14-7-5-12(6-8-14)15(17)20-2/h3-9,11,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFKMPMQGQBJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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